molecular formula C16H20N2O3S B10862408 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione

1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione

Cat. No.: B10862408
M. Wt: 320.4 g/mol
InChI Key: HMLSZGGVTNSZDW-UHFFFAOYSA-N
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Description

1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]isoquinoline core with various functional groups such as ethoxy, dimethoxy, and thione. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-b]isoquinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This can be achieved through an etherification reaction using ethyl alcohol and a suitable catalyst.

    Addition of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using methanol and a methylating agent.

    Incorporation of the Thione Group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various derivatives, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione can be compared with other similar compounds, such as:

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in having dimethoxy and methyl groups but differs in the core structure.

    Dimethoxymethane: Shares the dimethoxy functional group but has a simpler structure and different chemical properties.

    1,1-Dimethoxyethane: Another compound with dimethoxy groups, used primarily as a solvent.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3-thione

InChI

InChI=1S/C16H20N2O3S/c1-5-21-15-12-6-10-7-13(19-3)14(20-4)8-11(10)9-18(12)16(22)17(15)2/h7-8H,5-6,9H2,1-4H3

InChI Key

HMLSZGGVTNSZDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CC3=CC(=C(C=C3CN2C(=S)N1C)OC)OC

Origin of Product

United States

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